molecular formula C12H18FNO3S B608974 Mesdopetam CAS No. 1403894-72-3

Mesdopetam

货号 B608974
CAS 编号: 1403894-72-3
分子量: 275.34
InChI 键: OSBPYFBXSLJHCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mesdopetam, also known as IRL790, is an investigational small molecule compound with psychomotor stabilizing properties . It is primarily being developed for the treatment of levodopa-induced dyskinesias (LIDs), a severe form of troublesome involuntary movements commonly occurring in Parkinson’s disease . It also has potential in treating Parkinson’s disease Psychosis (PD-P) .


Molecular Structure Analysis

Mesdopetam has a chemical formula of C12H18FNO3S . Its exact mass is 275.10 and its molecular weight is 275.34 . The elemental analysis shows that it contains Carbon (52.35%), Hydrogen (6.59%), Fluorine (6.90%), Nitrogen (5.09%), Oxygen (17.43%), and Sulfur (11.64%) .


Physical And Chemical Properties Analysis

Mesdopetam has a chemical formula of C12H18FNO3S and a molecular weight of 275.34 . Its solubility and stability information is not available in the retrieved data.

科学研究应用

  1. 安全性、耐受性和健康志愿者的药代动力学:Sjöberg等人(2020年)进行的一项研究评估了Mesdopetam在健康男性志愿者中的安全性、耐受性和药代动力学,这是一项首次人体试验。研究发现,Mesdopetam在单剂量达到120毫克和多次剂量达到80毫克时耐受性良好。不良事件主要与神经系统有关,且与剂量相关。 Mesdopetam的药代动力学支持其在患者中每天两次使用,显示出快速吸收和剂量线性的药代动力学,在单次和重复剂量下半衰期约为7小时 (Sjöberg等人,2020年)

  2. 帕金森病的临床药理学:在另一项研究中,Waters等人(2020年)探讨了Mesdopetam用于治疗帕金森病运动和精神并发症的临床药理学。该研究突出了Mesdopetam在正常化高多巴胺和低谷氨酸状态下的行为表型方面的潜力。它在受扰动的多巴胺和谷氨酸信号传导模型中表现活跃,包括啮齿动物l-DOPA诱导的运动障碍和精神刺激物诱导的过度活跃,而不会损害正常行为。这表明Mesdopetam对异常运动表型具有平衡作用,并在管理PD中多巴胺D3受体介导的并发症方面具有实用性 (Waters et al., 2020)

未来方向

Mesdopetam has completed Phase IIb and is in preparation toward Phase III . It is expected to enroll 200 to 250 patients who have dyskinesia for at least two hours per day . The upcoming Phase 3 study plans to use the UDysRS (specifically, parts 1, 3, and 4 of this scale) as its main measure of efficacy in testing if Mesdopetam can ease dyskinesia .

Relevant Papers

A scientific paper reporting the effects of Mesdopetam in a preclinical model of Parkinson’s disease psychosis (PD-P) has been published in the journal Neurotherapeutics . The studies concluded that Mesdopetam displays key features associated with antipsychotic efficacy in this PD-P model and should be further explored as a potential novel treatment option for psychosis in Parkinson’s disease .

属性

IUPAC Name

N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPYFBXSLJHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesdopetam

CAS RN

1403894-72-3
Record name IRL-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesdopetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESDOPETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine (0.3 g, 1.26 mmol), propyl 4-methylbenzenesulfonate D2 (1.04 ml, 12.76 mmol) and potassium carbonate (0.35 g, 2.52 mmol) in acetonitrile (10 ml). The mixture was heated under microwave radiation at 120° C. for 45 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (0.15 g, 44%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether. MS m/z (relative intensity, 70 eV) 277 (M+, 2), 248 (26), 138 (3), 94 (3), 74 (bp).
Name
2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene (2.65 g, 8.9 mmol) and propan-1-amine (5.24 ml, 63.7 mmol) in ethanol (32 ml) was divided into 3 aliquots which were each heated under microwave radiation at 120° C. for 30 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (2.14 g, 87%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether: M.p. 191° C. MS m/z (relative intensity, 70 eV) 275 (M+, 2), 246 (32), 73 (5), 72 (bp), 56 (11).
Name
1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
87%

Citations

For This Compound
22
Citations
F Sjöberg, S Waters, B Löfberg… - Pharmacology …, 2021 - Wiley Online Library
… Mesdopetam (… of mesdopetam. We conducted a prospective, single‐center, randomized, double‐blind, placebo‐controlled phase I, and first‐in‐human (FIH) study with mesdopetam …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
L Lézard - lelezard.com
… aim to bring investigational mesdopetam to people living with … in the potential of investigational mesdopetam for people with … clinical development of mesdopetam to commercialization …
Number of citations: 2 www.lelezard.com
P Huot, W Kang, E Kim, D Bédard… - Neurodegenerative …, 2022 - Future Medicine
… Mesdopetam alleviated dyskinesia, without interfering with the antiparkinsonian action of levodopa, in a phase IB trial [32]. In a subsequent phase II trial, mesdopetam … of mesdopetam …
Number of citations: 3 www.futuremedicine.com
MA Cenci, K Skovgård, P Odin - Neuropharmacology, 2022 - Elsevier
Dopamine replacement therapy with l-DOPA is the most efficacious symptomatic treatment for Parkinson's disease, but its utility is limited by a development of motor fluctuations and …
Number of citations: 19 www.sciencedirect.com
S Waters, C Sonesson, P Svensson, J Tedroff… - … of Pharmacology and …, 2020 - ASPET
IRL790 ([2-(3-fluoro-5-methanesulfonylphenoxy)ethyl](propyl)amine, mesdopetam) is a novel compound in development for the clinical management of motor and psychiatric …
Number of citations: 12 jpet.aspetjournals.org
A Fabbrini, A Guerra - Journal of Experimental Pharmacology, 2021 - Taylor & Francis
… Citation125 A phase Ib study with mesdopetam as an … the efficacy and tolerability of mesdopetam was carried out in 74 … to investigate the efficacy of mesdopetam (three dose groups) …
Number of citations: 20 www.tandfonline.com
P Timmins - Therapeutic Delivery, 2021 - Future Science
… mesdopetam for therapy of Parkinson's disease was the subject of a license agreement between Ipsen (Paris, France) and IRLAB (Gothenburg, Sweden). Mesdopetam … Mesdopetam …
Number of citations: 5 www.future-science.com
H You - SHS Web of Conferences, 2022 - shs-conferences.org
… Mesdopetam is a novel dopamine D3 receptor antagonist developed for the prevention and … The completed phase Ⅰb and 2a clinical trial revealed that patients given mesdopetam …
Number of citations: 1 www.shs-conferences.org
SH Fox, JM Brotchie - Neuropharmacology, 2022 - Elsevier
… Two other promising agents, pridopidine and mesdopetam, also currently in clinical development, have multiple modes of action, which might include these serotonergic targets. …
Number of citations: 2 www.sciencedirect.com
A Wolff, NU Schumacher, D Pürner… - Journal of Neural …, 2023 - Springer
… An antagonist of the dopamine D3 receptor, mesdopetam, is currently being evaluated for its effects on dyskinesia in a phase 2b study (NCT04435431). Previous studies in rodent …
Number of citations: 2 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。